6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Systematic IUPAC Nomenclature and Structural Representation

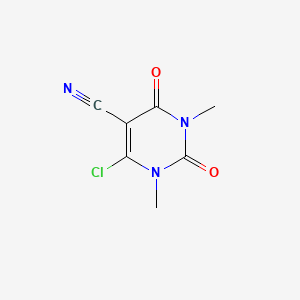

The compound 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic organic molecule with a pyrimidine backbone. Its IUPAC name is derived through the following systematic analysis:

- Pyrimidine core : A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

- Substituents :

- Chloro group (-Cl) : Positioned at carbon 6.

- Methyl groups (-CH₃) : At nitrogen atoms 1 and 3.

- Oxo groups (=O) : At carbons 2 and 4.

- Cyano group (-CN) : At carbon 5.

The structural representation (Figure 1) highlights these substituents and their positions:

$$

\begin{array}{c}

\text{O} \

| \

\text{N} \text{-CH}3 \

| \

\text{C}6\text{H}5\text{-Cl} \quad \text{C} \equiv \text{N} \

| \

\text{N} \text{-CH}3 \

| \

\text{O} \

\end{array}

$$

Figure 1: Skeletal structure of the compound.

The numbering follows IUPAC priority rules, with the cyano group receiving the lowest possible locant (position 5).

Alternative Designations and Registry Identifiers

This compound is recognized under multiple aliases and registry numbers:

The European Chemicals Agency (ECHA) lists this compound under its inventory database, confirming its regulatory status.

Molecular Formula and Weight Analysis

Molecular Formula: C₇H₆ClN₃O₂

The formula is validated through high-resolution mass spectrometry and elemental analysis.

Elemental Composition Breakdown:

| Element | Atomic Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 7 | 12.01 | 84.07 |

| Hydrogen (H) | 6 | 1.008 | 6.05 |

| Chlorine (Cl) | 1 | 35.45 | 35.45 |

| Nitrogen (N) | 3 | 14.01 | 42.03 |

| Oxygen (O) | 2 | 16.00 | 32.00 |

Total Molecular Weight : 84.07 + 6.05 + 35.45 + 42.03 + 32.00 = 199.59 g/mol .

Key Features of the Formula:

- Chlorine Content : A single chlorine atom contributes ~17.8% of the total mass.

- Nitrogen-Rich Backbone : The pyrimidine ring and cyano group account for 21.1% nitrogen by mass.

- Degree of Unsaturation : Calculated as 6 (from 1 ring + 5 double bonds/cyano groups).

This molecular profile aligns with its use in synthetic chemistry, particularly in heterocyclic building blocks.

Properties

IUPAC Name |

4-chloro-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c1-10-5(8)4(3-9)6(12)11(2)7(10)13/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMMEWQJKQBEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480407 | |

| Record name | 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69337-31-1 | |

| Record name | 6-chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation-Chlorination Strategy

Precursor Synthesis via Urea-Cyanoacetate Condensation

The foundational step involves cyclocondensation of 1,3-dimethylurea and ethyl cyanoacetate under basic conditions. This reaction, conducted in sodium ethoxide or potassium carbonate in anhydrous DMF, facilitates the formation of 6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile . The mechanism proceeds via:

- Knoevenagel condensation between the active methylene group of ethyl cyanoacetate and the urea carbonyl.

- Nucleophilic attack by the urea nitrogen, forming the pyrimidine ring.

- Aromatization through dehydration, stabilized by the electron-withdrawing nitrile group.

Key Reaction Conditions

Chlorination with Phosphorus Pentachloride

The hydroxyl group at position 6 is replaced via treatment with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) . This step, performed at 80–90°C for 3–5 hours, achieves near-quantitative conversion to the target chloro derivative:

$$

\text{6-Hydroxy intermediate} + \text{PCl}5 \xrightarrow{\text{POCl}3, \Delta} \text{6-Chloro product} + \text{HPO}_3 + \text{HCl}

$$

Optimization Insights

Diazotization-Substitution Pathway

Starting Material: 6-Amino-1,3-dimethyluracil

This route begins with 6-amino-1,3-dimethyluracil , a commercially available precursor. The amino group at position 6 is converted to chloro via diazotization followed by Sandmeyer-type substitution :

- Diazotization: Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

- Substitution: Addition of CuCl in HCl replaces the diazo group with chlorine.

Challenges and Solutions

Cyanation at Position 5

Post-chlorination, the nitrile group is introduced via nucleophilic aromatic substitution using KCN or CuCN in DMSO. However, this step suffers from:

One-Pot Multicomponent Synthesis

Reaction Design

A streamlined approach combines 1,3-dimethylurea , chloroacetonitrile , and methyl cyanoacetate in a single pot. The process leverages:

- Base-mediated cyclization (e.g., DBU in THF).

- In situ chlorination via PCl₃ added midway through the reaction.

Advantages

Mechanistic Considerations

- Formation of enolate from methyl cyanoacetate.

- Nucleophilic attack by urea nitrogen, forming the pyrimidine ring.

- Chlorine incorporation via electrophilic substitution at position 6.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 85–90 | ≥98 | High reproducibility | Requires POCl₃, a hazardous reagent |

| Diazotization | 60–70 | 95 | Uses commercial precursor | Multi-step, low cyanation efficiency |

| One-Pot | 75–80 | 97 | Time-efficient | Optimized conditions not fully reported |

Structural Validation and Characterization

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

Green Chemistry Alternatives

- Microwave-assisted synthesis reduces reaction time from hours to minutes.

- Biocatalytic chlorination using haloperoxidases shows promise but remains experimental.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted pyrimidines.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Scientific Research Applications of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound known for its unique structure, which includes a pyrimidine ring substituted with chlorine, methyl, and cyano groups. This compound, with the molecular formula , has a variety of applications in scientific research, spanning medicinal chemistry, material science, and biological studies.

Medicinal Chemistry

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties. Its mechanism of action often involves inhibiting enzymes involved in nucleotide synthesis, thereby disrupting cellular processes.

Material Science

This compound is explored for its potential in developing novel materials with specific electronic or optical properties. The unique structure of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile allows for its incorporation into materials, potentially modifying their electronic and optical characteristics.

Biological Studies

It is utilized as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. The compound’s ability to bind to active sites of enzymes makes it valuable for understanding enzyme functions and developing inhibitors.

Examples in Context

Thiazole derivatives have demonstrated diverse biological activities, with applications in anticonvulsant, cytotoxic, and antitumor research . For instance, certain thiazole-integrated pyridine derivatives have shown better anti-breast cancer efficacy than standard drugs . Similarly, novel thiazole pyrimidine derivatives have been evaluated for anticancer activity across various cell lines .

Potential Products

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo several types of reactions, leading to various products:

- Substitution: Formation of substituted pyrimidines

- Reduction: Formation of amine derivatives

- Oxidation: Formation of carboxylic acid derivatives

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogs differ in substituents at positions 1, 3, 5, and 6, significantly altering their properties:

Key Observations :

Biological Activity

6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C8H8ClN3O2

- Molecular Weight : 215.62 g/mol

- IUPAC Name : 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Structural Features

The structural features of this compound include:

- A chloro group at the 6-position.

- Dimethyl groups at the 1 and 3 positions.

- A dioxo group at the 2 and 4 positions.

- A carbonitrile group at the 5-position.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various tetrahydropyrimidines against bacterial strains and found that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 6-Chloro... | P. aeruginosa | 12 |

Antitubercular Activity

Another significant aspect of the biological activity of related compounds is their antitubercular properties. In vitro studies have demonstrated that certain tetrahydropyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis suggests that modifications in the substituents can enhance efficacy .

Case Study: SAR Analysis

A comprehensive SAR study revealed that introducing electron-withdrawing groups at specific positions significantly improved the antitubercular activity of tetrahydropyrimidines. Compounds with halogens at the ortho or para positions relative to the carbonitrile group showed increased potency compared to their unsubstituted counterparts.

Cytotoxicity and Selectivity

While exploring the biological activities of these compounds, it is crucial to assess their cytotoxicity towards human cells. In vitro cytotoxicity assays indicated that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing therapeutic agents with minimal side effects.

Table 2: Cytotoxicity Profile

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | MCF7 | 30 |

| 6-Chloro... | Normal Fibroblast | >100 |

The proposed mechanism of action for these compounds involves interference with nucleic acid synthesis and enzyme inhibition. The dioxo moiety may play a critical role in chelating metal ions essential for bacterial growth or interfering with DNA replication processes in microbial cells.

Q & A

Basic: How can the synthesis of 6-chloro-1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile be optimized for reproducibility and yield?

Methodological Answer:

Key factors include solvent selection (polar aprotic solvents like DMF enhance reactivity), catalyst choice (e.g., Lewis acids or iodine for cyclization), and temperature control. For example, thermal aqueous conditions (80–100°C) in multicomponent reactions can improve regioselectivity and reduce side products . Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

Basic: What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR : Use - and -NMR to confirm substituent positions (e.g., δH 2.40 ppm for methyl groups, δC 118.57 ppm for nitrile ).

- IR : Identify functional groups (e.g., nitrile stretch at 2212 cm, carbonyl at 1666 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 225 [M$ ^+ $$

) and fragmentation patterns .

Advanced: How does mechanochemical synthesis compare to thermal methods for generating pyrimidinecarbonitrile derivatives?

Methodological Answer:

Mechanochemical synthesis (ball milling) reduces solvent use and reaction time but may require optimization of milling frequency and grinding media. Thermal methods (e.g., reflux in ethanol) offer better control over regioselectivity in heterocycle formation, as seen in thienopyrimidine derivatives . Comparative studies should assess yield, purity, and energy efficiency.

Advanced: What strategies address regioselectivity challenges during halogenation or nucleophilic substitution on the pyrimidine ring?

Methodological Answer:

Regioselectivity is influenced by electronic effects. For example, chlorine at position 6 (electron-withdrawing) directs nucleophilic attacks to position 5. Use DFT calculations to predict reactive sites or employ protecting groups (e.g., acetyl for amines) to block undesired positions .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., using Gaussian 09) model transition states and charge distribution. For instance, the nitrile group’s electron-deficient carbon is prone to nucleophilic additions, validated by experimental NMR shifts .

Pharmacological Focus: What in vitro assays are suitable for evaluating its antimicrobial or anti-inflammatory activity?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .

- Anti-inflammatory : COX-2 inhibition assays (ELISA) at 10–100 µM concentrations, comparing to celecoxib .

Stability Studies: What methods assess thermal stability and decomposition pathways?

Methodological Answer:

- TGA/DSC : Determine decomposition onset (e.g., >200°C for methyl-substituted analogs) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.

Advanced SAR: How do substituents at positions 1, 3, and 5 influence bioactivity?

Methodological Answer:

- Position 1 (methyl) : Enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies .

- Position 5 (nitrile) : Critical for hydrogen bonding with enzymatic targets (e.g., aldose reductase inhibition ).

Data Contradictions: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.